1-Allyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of 1-Allyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine is not fully understood, but it is believed to interact with various neurotransmitter receptors in the brain, such as the serotonin and dopamine receptors. This interaction can lead to changes in neuronal activity, which can ultimately affect various physiological and biochemical processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as increasing the levels of various neurotransmitters, such as serotonin and dopamine. Additionally, this compound has been shown to have potential anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Allyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine in lab experiments is its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which can limit its use in certain experiments.
Future Directions
There are many future directions for research on 1-Allyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine. One potential area of research is in the development of new treatments for neurological disorders, such as depression and anxiety. Additionally, this compound could be used to study the function of various neurotransmitter receptors in the brain, which could lead to a better understanding of various physiological and biochemical processes. Finally, further research could be done to explore the potential side effects and toxicity of this compound, which could help to improve its safety and efficacy in scientific research.
Synthesis Methods
The synthesis of 1-Allyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine involves the reaction of 4-pyridylsulfonyl chloride with piperidine, followed by the addition of allylamine. This reaction results in the formation of the desired compound, which can be purified through various methods, such as column chromatography or recrystallization.
Scientific Research Applications
1-Allyl-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine has been extensively studied for its potential applications in scientific research. One of the main uses of this compound is in the field of neuroscience, where it is used to study the function of various neurotransmitter receptors, such as the serotonin and dopamine receptors. Additionally, this compound has been shown to have potential applications in the treatment of various neurological disorders, such as depression and anxiety.
properties
Molecular Formula |
C17H26N4O2S |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-(3-piperidin-1-ylsulfonylpyridin-4-yl)-4-prop-2-enylpiperazine |
InChI |
InChI=1S/C17H26N4O2S/c1-2-8-19-11-13-20(14-12-19)16-6-7-18-15-17(16)24(22,23)21-9-4-3-5-10-21/h2,6-7,15H,1,3-5,8-14H2 |
InChI Key |
CLOAJTSRYRJHKK-UHFFFAOYSA-N |
SMILES |
C=CCN1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)N3CCCCC3 |
Canonical SMILES |
C=CCN1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)N3CCCCC3 |
solubility |
52.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.